3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate typically involves the reaction of 3-chloro-4-aminophenyl thiocyanate with chloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include substituted amines, ethers, or thioethers.
Hydrolysis: The major products are 3-chloro-4-aminophenyl thiocyanate and chloroacetic acid.
Scientific Research Applications
3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate has several applications in scientific research:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The thiocyanate group can also participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-aminophenyl thiocyanate: Lacks the chloroacetyl group, making it less reactive in certain substitution reactions.
4-[(Chloroacetyl)amino]phenyl thiocyanate: Lacks the chloro group on the aromatic ring, which can affect its reactivity and applications.
Uniqueness
3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate is unique due to the presence of both chloro and chloroacetyl groups, which enhance its reactivity and versatility in chemical synthesis and biological studies .
Properties
IUPAC Name |
[3-chloro-4-[(2-chloroacetyl)amino]phenyl] thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS/c10-4-9(14)13-8-2-1-6(15-5-12)3-7(8)11/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKXKFVZZYQDOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)Cl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368805 | |
Record name | 3-Chloro-4-(2-chloroacetamido)phenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3082-23-3 | |
Record name | 3-Chloro-4-(2-chloroacetamido)phenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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